2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde 2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15893304
InChI: InChI=1S/C17H11NO4/c19-10-14-8-15(18(21)22)9-16(17(14)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,20H
SMILES:
Molecular Formula: C17H11NO4
Molecular Weight: 293.27 g/mol

2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde

CAS No.:

Cat. No.: VC15893304

Molecular Formula: C17H11NO4

Molecular Weight: 293.27 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde -

Specification

Molecular Formula C17H11NO4
Molecular Weight 293.27 g/mol
IUPAC Name 2-hydroxy-3-naphthalen-2-yl-5-nitrobenzaldehyde
Standard InChI InChI=1S/C17H11NO4/c19-10-14-8-15(18(21)22)9-16(17(14)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,20H
Standard InChI Key NHMIDWQUBNPMEM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3O)C=O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde belongs to the class of nitroaromatic aldehydes. Its systematic IUPAC name reflects the positions of substituents: the hydroxyl group at position 2, the naphthyl group at position 3, and the nitro group at position 5 on the benzaldehyde ring . The molecular structure (Fig. 1) was confirmed via X-ray crystallography, revealing a planar aromatic system with intramolecular hydrogen bonding between the hydroxyl and aldehyde groups .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC17H11NO4\text{C}_{17}\text{H}_{11}\text{NO}_4
Molecular Weight293.27 g/mol
CAS Registry Number1197212-87-5
DensityNot available
Melting PointNot available

Synthesis and Optimization

Primary Synthetic Routes

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and 2-naphthaleneboronic acid, followed by purification via column chromatography . An alternative method involves nitration of 2-hydroxy-3-(naphthalen-2-yl)benzaldehyde using a HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 mixture under controlled conditions (0–5°C), achieving a 72% yield.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Conditions
Suzuki-Miyaura Coupling68>95Pd(PPh₃)₄, K₂CO₃, DME
Direct Nitration72900–5°C, 4 h reaction

Challenges in Scale-Up

Scale-up efforts face hurdles such as nitro group over-oxidation and naphthyl group steric hindrance, which reduce yields. Recent advances propose micellar catalysis in aqueous media to enhance selectivity and reduce byproducts .

Molecular and Crystallographic Insights

X-ray Diffraction Analysis

Single-crystal X-ray studies (CCDC 1588321) reveal a monoclinic crystal system with space group P21/cP2_1/c. Key bond lengths include C=O\text{C=O} (1.214 Å) and C-NO2\text{C-NO}_2 (1.467 Å), while the dihedral angle between the benzaldehyde and naphthyl planes is 12.3°, indicating minimal conjugation disruption .

Table 3: Selected Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
Unit Cell Dimensionsa=8.923 A˚,b=10.245 A˚,c=14.672 A˚a = 8.923 \ \text{Å}, b = 10.245 \ \text{Å}, c = 14.672 \ \text{Å}
Dihedral Angle12.3°

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. It remains stable under inert atmospheres but degrades upon prolonged UV exposure due to nitro group photoreduction.

Spectroscopic Characterization

  • IR (KBr): ν=1685 cm1\nu = 1685 \ \text{cm}^{-1} (C=O stretch), 1520 cm11520 \ \text{cm}^{-1} (asymmetric NO₂), 1340 cm11340 \ \text{cm}^{-1} (symmetric NO₂) .

  • 1H^1\text{H} NMR (DMSO-d₆): δ 10.32 (s, 1H, CHO), 9.87 (s, 1H, OH), 8.45–7.35 (m, 10H, naphthyl and aromatic H) .

Reactivity and Functionalization

Condensation Reactions

The aldehyde group undergoes Schiff base formation with amines, producing ligands for metal complexes. For example, reaction with 4-aminoantipyrine yields a tridentate ligand coordinating via imine-N, carbonyl-O, and phenolic-O .

Electrophilic Substitution

The nitro group directs electrophiles to the para position, enabling sulfonation and halogenation. Bromination at position 4 occurs selectively using Br2/FeBr3\text{Br}_2/\text{FeBr}_3.

Applications in Science and Technology

Medicinal Chemistry

Derivatives exhibit inhibitory activity against COX-2 (IC₅₀ = 1.2 μM) and Mycobacterium tuberculosis (MIC = 4 μg/mL), attributed to nitro group redox cycling and naphthyl hydrophobicity.

Materials Science

Incorporated into metal-organic frameworks (MOFs), the compound enhances CO₂ adsorption capacity (3.2 mmol/g at 298 K) due to polar nitro and hydroxyl sites .

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